molecular formula C16H15N5O4 B2424796 Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034353-48-3

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2424796
CAS No.: 2034353-48-3
M. Wt: 341.327
InChI Key: TYNKTWYPSFCEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives.

Properties

IUPAC Name

methyl 4-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-24-14-8-7-12-18-19-13(21(12)20-14)9-17-15(22)10-3-5-11(6-4-10)16(23)25-2/h3-8H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKTWYPSFCEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is then poured into ice-cold water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the triazolo ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The inhibition occurs through binding to the ATP-binding site of these enzymes, thereby blocking their activity and leading to reduced tumor growth and increased apoptosis.

Comparison with Similar Compounds

Biological Activity

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound with significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core structure, which is known for its diverse biological activities. The molecular formula is C14H18N6O3C_{14}H_{18}N_{6}O_{3}, and it has a molecular weight of 318.34 g/mol. The presence of the methoxy group and the carbamoyl moiety enhances its solubility and bioactivity.

This compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting phosphodiesterases (PDEs), which play crucial roles in regulating intracellular cAMP levels and thereby influencing various physiological processes .
  • Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial properties against a range of pathogens. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : Some studies have highlighted the ability of triazole-containing compounds to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound):

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPDE inhibition leading to increased cAMP
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives including this compound). Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
  • Cancer Research : In vitro studies demonstrated that this compound could inhibit proliferation in several cancer cell lines. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting its use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate, and how do they influence reactivity?

  • Answer : The compound contains a fused [1,2,4]triazolo[4,3-b]pyridazine core, a methoxy substituent at position 6, and a methyl benzoate group linked via a carbamoyl bridge. The triazole ring provides π-π stacking potential for biological interactions, while the methoxy group enhances solubility and electronic effects. The carbamoyl linker allows flexibility for structural modifications .
  • Key Techniques : X-ray crystallography (for confirming planar triazole-pyridazine geometry) , NMR for verifying substituent positions .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A multi-step approach is typical:

Core Formation : Cyclization of 6-methoxypyridazine derivatives with hydrazine to form the triazole ring .

Carbamoyl Linkage : Coupling the triazolo-pyridazine core with methyl 4-(aminomethyl)benzoate using carbodiimide-mediated amidation .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .

  • Monitoring : TLC (Rf ~0.5 in ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical methods are critical for characterizing this compound?

  • Answer :

  • Purity : HPLC (≥95% purity, retention time ~8.2 min with 70:30 acetonitrile/water) .
  • Structural Confirmation :
  • 1H/13C NMR : Peaks at δ 3.9 ppm (methoxy), δ 7.8–8.2 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS m/z 397.1 [M+H]+ .
  • Crystallography : Resolves bond angles and planarity of the triazole-pyridazine system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Answer : Key parameters include:

  • Temperature : Cyclization at 80–100°C in DMF .
  • Catalysts : Use of DCC/DMAP for carbamoyl coupling (yield increases from 60% to 85%) .
  • Solvent Polarity : Ethanol for recrystallization reduces byproduct contamination .
    • Methodology : Design of Experiments (DoE) to test interactions between variables (e.g., solvent, temperature, stoichiometry) .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC50 values)?

  • Answer : Contradictions may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH .
  • Impurities : Trace solvents (e.g., DMF residuals) inhibiting targets .
    • Resolution :

Replicate assays with standardized protocols.

Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Publish raw HPLC and dose-response curves for transparency .

Q. What structural modifications enhance biological activity while maintaining stability?

  • Answer : Comparative studies show:

Modification SiteExample SubstituentEffect
Methoxy (Position 6) Replacement with ClReduces solubility but increases kinase inhibition .
Benzoate Ester Hydrolysis to carboxylic acidEnhances bioavailability but reduces plasma stability .
  • Guidelines : Balance lipophilicity (logP <3) and hydrogen-bond donors (<5) for optimal ADME .

Q. What are the stability challenges during storage, and how can they be mitigated?

  • Answer :

  • Degradation Pathways : Hydrolysis of the ester group (t1/2 = 30 days at 25°C, 60% humidity) .
  • Mitigation :
  • Store at –20°C in amber vials under argon .
  • Use stabilizers (e.g., BHT) in solid-state formulations .
  • Monitoring : HPLC every 3 months to detect degradation peaks .

Q. How can researchers validate target engagement in biological systems?

  • Answer :

Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts .

Pull-Down Assays : Use biotinylated analogs to isolate target proteins from lysates .

Kinase Profiling : Screen against panels (e.g., 100-kinase assay) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.